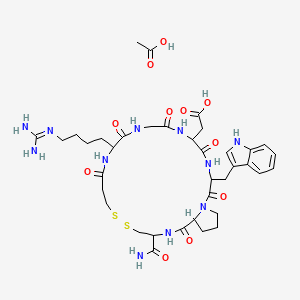
Lysozyme C (46-61) (chicken)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysozyme C (46-61) (chicken) is a peptide fragment derived from the hen egg lysozyme, specifically encompassing amino acids 46 to 61. Lysozyme is an antibacterial enzyme found in high concentrations in egg white. It plays a crucial role in the immune system by breaking down the cell walls of bacteria, thus acting as a natural defense mechanism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lysozyme C (46-61) (chicken) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of the protecting groups from the amino acids to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of lysozyme, including its fragments like Lysozyme C (46-61) (chicken), often involves extraction from natural sources such as chicken egg white. The process includes:
Extraction: Egg white is separated and treated to extract lysozyme.
Purification: Techniques like ion-exchange chromatography and ultrafiltration are used to purify lysozyme.
Analyse Chemischer Reaktionen
Types of Reactions
Lysozyme C (46-61) (chicken) can undergo various chemical reactions, including:
Hydrolysis: Breaking down peptide bonds in the presence of water.
Oxidation: Reaction with oxidizing agents, potentially altering its structure and function.
Reduction: Reaction with reducing agents, which can affect disulfide bonds within the peptide.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller peptide fragments, while oxidation and reduction can lead to structural modifications .
Wissenschaftliche Forschungsanwendungen
Lysozyme C (46-61) (chicken) has a wide range of scientific research applications:
Immunology: Used in studies related to major histocompatibility complex (MHC) and antigen presentation.
Microbiology: Investigated for its antibacterial properties and potential use in antimicrobial vaccines.
Biotechnology: Employed in the development of biosensors and diagnostic tools.
Pharmaceuticals: Explored for its potential in drug delivery systems and therapeutic applications
Wirkmechanismus
Lysozyme C (46-61) (chicken) exerts its effects by hydrolyzing the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan layer of bacterial cell walls. This enzymatic activity leads to the lysis of bacterial cells, thereby exhibiting antibacterial properties . The molecular targets include the peptidoglycan components of bacterial cell walls, and the pathway involves the cleavage of glycosidic bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Human Lysozyme: Similar in function but has higher antibacterial activity and thermal stability.
Goose-type Lysozyme: Found in some bivalve mollusks and has distinct structural and functional properties.
Invertebrate-type Lysozyme: Present in various invertebrates and differs in its catalytic mechanism.
Uniqueness
Lysozyme C (46-61) (chicken) is unique due to its specific amino acid sequence and its origin from hen egg white. Its applications in immunology and antimicrobial research highlight its distinct properties compared to other lysozyme types .
Eigenschaften
IUPAC Name |
2-[[2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxybutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXXBINWGPYLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116N22O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1753.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
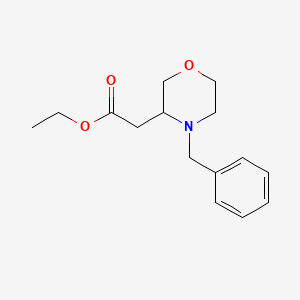
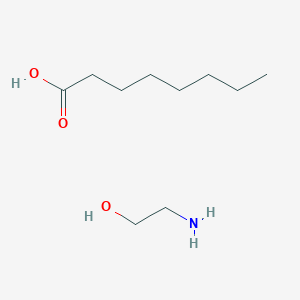

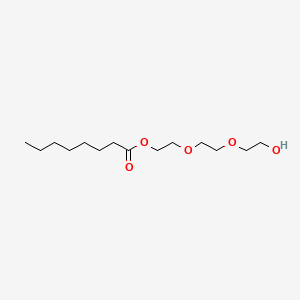
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
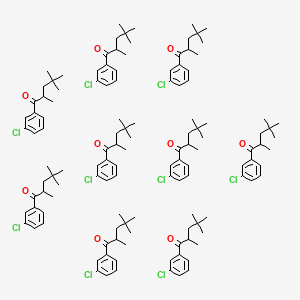
![sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate](/img/structure/B13386320.png)


